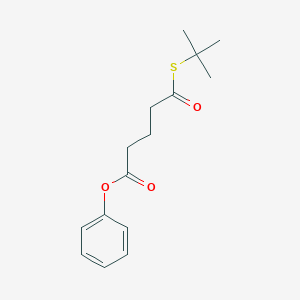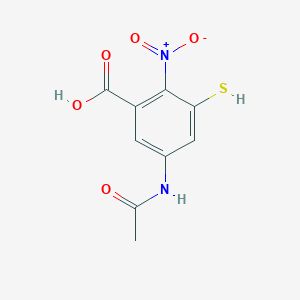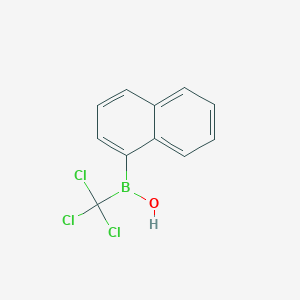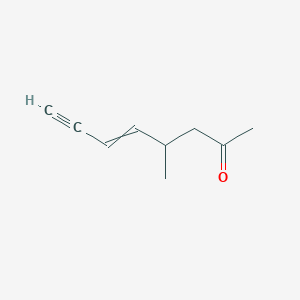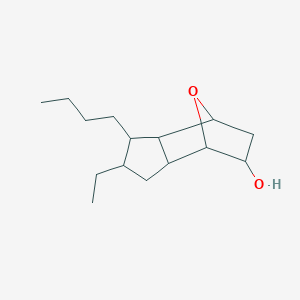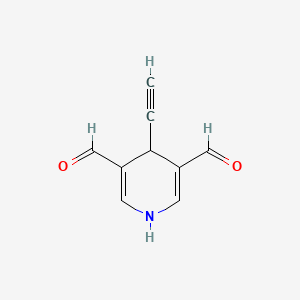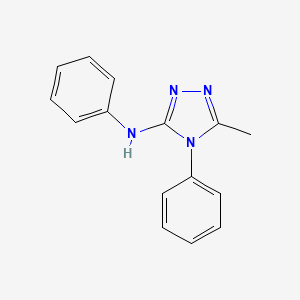![molecular formula C20H21N5 B14516886 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-01-1](/img/structure/B14516886.png)
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core with a diazenyl linkage to a methylpiperidine moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of o-aminobenzamides with various reagents to form the quinazoline ring . The diazenyl linkage is introduced through a diazo-coupling reaction, where an aromatic amine reacts with a diazonium salt under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for diazo-coupling reactions and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amines or hydrazines .
Scientific Research Applications
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals and agrochemicals.
Uniqueness
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to its specific combination of a quinazoline core with a diazenyl linkage and a methylpiperidine moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazoline or piperidine derivatives .
Properties
CAS No. |
62888-01-1 |
|---|---|
Molecular Formula |
C20H21N5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene |
InChI |
InChI=1S/C20H21N5/c1-15-7-6-12-25(14-15)24-23-19-11-5-3-9-17(19)20-21-13-16-8-2-4-10-18(16)22-20/h2-5,8-11,13,15H,6-7,12,14H2,1H3 |
InChI Key |
KHBOZYWMEBPSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



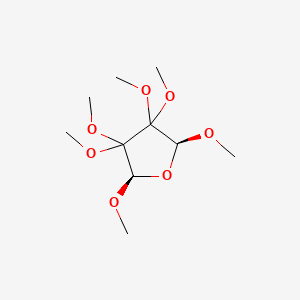
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
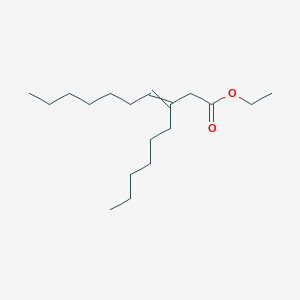

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
